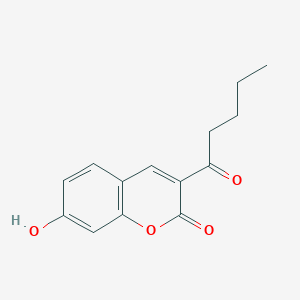

7-hydroxy-3-pentanoyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Hydroxy-3-pentanoyl-2H-chromen-2-one: is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-pentanoyl-2H-chromen-2-one typically involves the condensation of 2,4-dihydroxyacetophenone with malonic acid in the presence of sulfuric acid at temperatures ranging from 90°C to 130°C . This reaction results in the formation of the chromenone ring system with the desired functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 7-Hydroxy-3-pentanoyl-2H-chromen-2-one can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The hydroxyl group at the 7-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles, acidic or basic catalysts.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted chromenones.

Aplicaciones Científicas De Investigación

Chemistry: 7-Hydroxy-3-pentanoyl-2H-chromen-2-one is used as a building block in organic synthesis, particularly in the synthesis of more complex chromenone derivatives .

Biology: This compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases where oxidative stress plays a role.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 7-hydroxy-3-pentanoyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chromenone ring system can also interact with enzymes and receptors, modulating their function.

Comparación Con Compuestos Similares

- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one

- 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Uniqueness: 7-Hydroxy-3-pentanoyl-2H-chromen-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the pentanoyl group at the 3-position and the hydroxyl group at the 7-position allows for unique interactions and reactivity compared to other chromenone derivatives .

Actividad Biológica

7-Hydroxy-3-pentanoyl-2H-chromen-2-one is a coumarin derivative that has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and antitumor properties. This compound features a hydroxyl group at the 7-position and a pentanoyl group at the 3-position, which contribute to its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C12H12O3, with a molecular weight of approximately 204.22 g/mol. The presence of distinct functional groups allows for diverse chemical reactions and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.22 g/mol |

| Functional Groups | Hydroxyl, Carbonyl |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chromenone ring can interact with enzymes and receptors, modulating their functions. This compound has been shown to influence biochemical pathways related to oxidative stress and inflammation.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. This compound protects cells from oxidative damage by scavenging free radicals. This property is crucial in developing therapeutic agents for conditions associated with oxidative stress.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, derivatives of this compound have shown effectiveness against Staphylococcus pneumoniae and other bacterial strains. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Antitumor Activity

Preliminary findings suggest that certain derivatives of this compound exhibit antitumor effects, particularly in breast cancer cell lines (e.g., MCF-7). The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon photodynamic activation .

Case Studies

- Antioxidant Evaluation : A study assessed the antioxidant capacity of various coumarin derivatives, including this compound, using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, confirming its potential as an antioxidant agent.

- Antimicrobial Testing : In vitro tests showed that the compound exhibited varying degrees of antimicrobial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Salmonella panama. The minimum inhibitory concentration (MIC) values were determined to evaluate its efficacy .

- Antitumor Mechanism : A recent study explored the effects of photodynamic therapy using this compound on MCF-7 cells under hypoxic conditions. The compound demonstrated enhanced cytotoxicity due to ROS generation, leading to significant tumor cell death even in low oxygen environments .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods such as the Knoevenagel condensation or Michael addition reactions. Modifications to its structure can enhance its biological activities or alter its physicochemical properties.

| Synthesis Method | Description |

|---|---|

| Knoevenagel Condensation | Reaction involving aldehydes and malononitrile |

| Michael Addition | Reaction with activated alkenes |

Propiedades

IUPAC Name |

7-hydroxy-3-pentanoylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-2-3-4-12(16)11-7-9-5-6-10(15)8-13(9)18-14(11)17/h5-8,15H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGFGKVOBTXCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.